P-Toluenesulfonic acid
Overview
Description
It is a white, highly hygroscopic solid that is soluble in water, alcohols, and other polar organic solvents . This compound is a strong organic acid, approximately one million times stronger than benzoic acid . It is widely used in organic synthesis due to its stability and ease of handling.
Preparation Methods
Synthetic Routes and Reaction Conditions: P-Toluenesulfonic acid is typically prepared by the sulfonation of toluene using concentrated sulfuric acid. The reaction is an electrophilic aromatic substitution where the sulfonating agents can be free sulfur trioxide or the HSO₃⁺ cation present in concentrated sulfuric acid . The reaction conditions involve heating toluene with sulfuric acid, followed by recrystallization from its concentrated aqueous solution and azeotropic drying with toluene to remove impurities .
Industrial Production Methods: On an industrial scale, this compound is produced similarly by sulfonating toluene with sulfuric acid. The process involves careful control of reaction conditions to ensure high yield and purity. Common impurities such as benzenesulfonic acid and sulfuric acid are removed through recrystallization and drying .
Chemical Reactions Analysis
Types of Reactions: P-Toluenesulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: It can form tosylates when reacted with alcohols in the presence of a base.
Hydrolysis: When heated with acid and water, this compound undergoes hydrolysis to form toluene and sulfuric acid.
Esterification: It acts as a catalyst in Fischer–Speier esterification reactions.
Common Reagents and Conditions:
Alcohols and Bases: For forming tosylates.
Acid and Water: For hydrolysis reactions.
Carboxylic Acids and Alcohols: In esterification reactions where this compound acts as a catalyst.
Major Products:
Tosylates: Formed from alcohols.
Toluene and Sulfuric Acid: Formed from hydrolysis.
Esters: Formed in esterification reactions.
Scientific Research Applications
P-Toluenesulfonic acid has a wide range of applications in scientific research:
Biology: It is used in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Industry: It is used in the production of resins, dyes, and polymers.
Mechanism of Action
P-Toluenesulfonic acid exerts its effects primarily through its strong acidic nature. It activates various organic functional groups, facilitating reactions such as esterification and transesterification. The sulfonic acid group (SO₃H) acts as an electron-withdrawing group, enhancing the reactivity of the compound in electrophilic substitution reactions . In catalytic applications, it provides a proton source, thereby lowering the activation energy of the reaction .
Comparison with Similar Compounds
Benzenesulfonic Acid: Another strong organic acid used in similar applications.
Sulfanilic Acid: Used in the synthesis of dyes and as a reagent in biochemical assays.
Uniqueness: P-Toluenesulfonic acid is unique due to its high acidity, stability, and ease of handling as a solid acid. It is more convenient to use compared to liquid acids like sulfuric acid, making it a preferred choice in many organic synthesis applications .
Properties
IUPAC Name |
4-methylbenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXIMZWYDAKGHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7SO3H, Array, C7H8O3S | |
Record name | TOLUENE SULFONIC ACID, LIQUID, WITH MORE THAN 5% FREE SULFURIC ACID | |
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Record name | p-TOLUENESULFONIC ACID (max. 5% sulfuric acid) | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Related CAS |
13438-45-4 (zinc salt), 1470-83-3 (lithium salt), 16106-44-8 (potassium salt), 16836-95-6 (silver(+1) salt), 36747-44-1 (calcium salt), 4124-42-9 (ammonium salt), 51650-46-5 (magnesium salt), 6192-52-5 (monohydrate), 657-84-1 (hydrochloride salt), 7144-37-8 (copper(2+) salt) | |
Record name | p-Toluenesulfonic acid | |
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DSSTOX Substance ID |
DTXSID0026701 | |
Record name | 4-Methylbenzenesulfonic acid | |
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Molecular Weight |
172.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Toluene sulfonic acid, liquid, with more than 5% free sulfuric acid appears as colorless to black solid. Odorless or nearly odorless. (USCG, 1999), Dry Powder; Liquid; Pellets or Large Crystals, Liquid, Colorless hygroscopic solid; [ICSC] Colorless to black solid with no or little odor; [CHRIS] Off-white crystals; [Integra MSDS], COLOURLESS HYGROSCOPIC FLAKES. | |
Record name | TOLUENE SULFONIC ACID, LIQUID, WITH MORE THAN 5% FREE SULFURIC ACID | |
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Record name | Benzenesulfonic acid, 4-methyl- | |
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Record name | p-Toluenesulfonic acid | |
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Record name | p-TOLUENESULFONIC ACID (max. 5% sulfuric acid) | |
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Boiling Point |
140 °C @ 20 MM HG, Boiling point = 38 °C | |
Record name | P-TOLUENESULFONIC ACID | |
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Flash Point |
363 °F (184 °C) (CLOSED CUP), 184 °C c.c. | |
Record name | P-TOLUENESULFONIC ACID | |
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Record name | p-TOLUENESULFONIC ACID (max. 5% sulfuric acid) | |
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Solubility |
ABOUT 67 G/100 ML WATER; SOL IN ALCOHOL, ETHER, VERY SOL IN WATER /SODIUM SALT/, Solubility in water, g/100ml at 25 °C: 67 (freely soluble) | |
Record name | P-TOLUENESULFONIC ACID | |
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Record name | p-TOLUENESULFONIC ACID (max. 5% sulfuric acid) | |
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Density |
1.45 at 77 °F (USCG, 1999) - Denser than water; will sink, Relative density (water = 1): 1.24 | |
Record name | TOLUENE SULFONIC ACID, LIQUID, WITH MORE THAN 5% FREE SULFURIC ACID | |
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Vapor Pressure |
0.0000027 [mmHg] | |
Record name | p-Toluenesulfonic acid | |
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Color/Form |
MONOCLINIC LEAFLETS OR PRISMS | |
CAS No. |
104-15-4 | |
Record name | TOLUENE SULFONIC ACID, LIQUID, WITH MORE THAN 5% FREE SULFURIC ACID | |
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Record name | P-TOLUENESULFONIC ACID | |
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Melting Point |
221 °F (USCG, 1999), 106-107 °C, 106-107 °C /ANHYDROUS/, MELTING POINT: 38 °C /METASTABLE FORM/, Melting point = 106 °C /monohydrate/; 93 °C /trihydrate/, 104.50 °C. @ 760.00 mm Hg | |
Record name | TOLUENE SULFONIC ACID, LIQUID, WITH MORE THAN 5% FREE SULFURIC ACID | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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